LICHENIN

Vue d'ensemble

Description

It is a mixed-linkage glucan, consisting of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds . This compound has been studied since the mid-20th century and is known for its unique structural properties and various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: LICHENIN can be extracted from lichens by digesting the lichen material in a cold, weak solution of carbonate of soda, followed by boiling. This process dissolves the lichenan, which then separates as a colorless jelly upon cooling .

Industrial Production Methods: In industrial settings, lichenan is often hydrolyzed using lichenase enzymes. These enzymes specifically cleave the β-1,4 glycosidic bonds adjacent to the 3-O-glucopyranose residues, resulting in the production of oligosaccharides . The hydrolysis efficiency can be enhanced by using auxiliary proteins such as SpyCatcher, which promotes the interaction between lichenase and lichenan .

Analyse Des Réactions Chimiques

Types of Reactions: LICHENIN undergoes hydrolysis reactions, primarily catalyzed by lichenase enzymes. These reactions break down the polysaccharide into smaller oligosaccharides .

Common Reagents and Conditions: The hydrolysis of lichenan typically involves the use of lichenase enzymes under optimal conditions, such as specific pH and temperature settings. The presence of carbohydrate-binding modules (CBMs) and lytic polysaccharide monooxygenases (LPMOs) can further enhance the hydrolysis efficiency .

Major Products: The primary products of lichenan hydrolysis are oligosaccharides, including trisaccharides and tetrasaccharides . These products have various applications, including use as special nutrients for lactic bacteria .

Applications De Recherche Scientifique

Pharmaceutical Applications

Lichenin exhibits several bioactive properties that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : this compound has shown promising results against various pathogens. Studies indicate that lichen-derived compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Antioxidant Properties : The antioxidant activity of this compound is significant, as it can scavenge free radicals and reduce oxidative stress in biological systems. This property is essential for developing supplements aimed at preventing oxidative damage in cells .

- Anti-cancer Potential : Research has highlighted the role of lichen metabolites, including this compound, in photoprotection and anti-cancer activities. Compounds derived from lichens have been investigated for their efficacy against melanoma and other cancer types due to their ability to inhibit tumor growth .

Agricultural Applications

This compound's role extends to agriculture, where it is utilized as a biocontrol agent:

- Biopesticides : this compound has been studied for its potential use in biopesticides. Its antimicrobial properties can help control plant pathogens without the adverse effects associated with synthetic pesticides. This application supports sustainable agricultural practices by reducing chemical inputs .

- Soil Health Improvement : As a natural polysaccharide, this compound contributes to soil structure and fertility. It can enhance water retention and nutrient availability in soils, promoting healthier plant growth .

Biotechnological Innovations

The advancements in biotechnology have opened new avenues for utilizing this compound:

- Nanoparticle Fabrication : Lichens have been explored as a source for synthesizing nanoparticles due to their reducible activity. This compound can be involved in the production of metal and metal oxide nanoparticles, which have applications in medicine and environmental remediation .

- Edible Vaccines Development : Recent studies indicate that lichen-derived compounds might be utilized in the development of edible vaccines. The immunogenic properties of this compound could be harnessed to create novel vaccine delivery systems .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of lichen extracts containing this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition zones, suggesting that this compound could serve as a natural alternative to conventional antibiotics.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant capacity of various lichen species showed that extracts rich in this compound exhibited high radical scavenging activity using assays like DPPH and ORAC. This suggests potential applications in dietary supplements aimed at reducing oxidative stress.

Case Study 3: Biocontrol Applications

Field trials using lichen-based biopesticides demonstrated effective control of fungal diseases in crops while maintaining soil health. These findings support the use of this compound as a sustainable agricultural practice.

Data Table: Summary of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Antioxidants | High radical scavenging activity | |

| Anti-cancer | Inhibits tumor growth in melanoma | |

| Agriculture | Biopesticides | Reduces plant pathogens without chemicals |

| Soil health improvement | Enhances soil fertility and water retention | |

| Biotechnology | Nanoparticle synthesis | Capable of fabricating metal nanoparticles |

| Edible vaccines | Potential immunogenic properties identified |

Mécanisme D'action

The mechanism of action of lichenan involves its hydrolysis by lichenase enzymes. These enzymes specifically target the β-1,4 glycosidic bonds in lichenan, breaking it down into smaller oligosaccharides . The presence of auxiliary proteins, such as SpyCatcher, enhances the interaction between lichenase and lichenan, improving the hydrolysis efficiency .

Comparaison Avec Des Composés Similaires

LICHENIN is unique due to its mixed-linkage structure, consisting of both β-1,3 and β-1,4 glycosidic bonds . Similar compounds include:

Cellulose: A linear polysaccharide with β-1,4 glycosidic bonds.

Xylan: A polysaccharide with a backbone of β-1,4-linked xylose residues.

Glucomannan: A polysaccharide with β-1,4-linked glucose and mannose residues.

This compound’s unique structure allows it to be specifically targeted by lichenase enzymes, making it valuable for various biotechnological applications .

Activité Biologique

Lichenin is a polysaccharide derived from certain lichen species, particularly those belonging to the genus Lobaria and Peltigera. It is primarily composed of β-D-glucose units and exhibits a range of biological activities that have garnered significant interest in both pharmacological and agricultural applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Composition

This compound is classified as a β-glucan, characterized by its unique structural properties. The polysaccharide consists mainly of linear chains of glucose residues linked by β-1,3 and β-1,4 glycosidic bonds. This structure contributes to its biological functionalities, including immunomodulatory and antimicrobial properties.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. Studies have shown that this compound exhibits significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less activity against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

2. Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have assessed its effects on various cancer cell lines, including human colon carcinoma (LS174), lung carcinoma (A549), and malignant melanoma (Fem-x). The results showed that this compound had IC50 values ranging from 11.61 to 47.06 µg/ml, indicating significant cytotoxicity against these cancer cells .

Table 2: Anticancer Activity of this compound on Different Cell Lines

3. Immunomodulatory Effects

This compound has been shown to enhance immune responses. It acts as an immunomodulator by stimulating the proliferation of lymphocytes and the production of cytokines, which are crucial for immune function. This property suggests potential applications in immunotherapy and preventive medicine .

Case Studies

- Antimicrobial Efficacy in Agricultural Applications : A study evaluated the use of this compound as a biopesticide in organic farming. The results indicated that this compound effectively reduced the incidence of fungal infections in crops without harming beneficial microorganisms in the soil .

- Therapeutic Potential in Cancer Treatment : Clinical trials have explored the use of this compound as an adjunct therapy in cancer treatment protocols, demonstrating improved patient outcomes when combined with conventional therapies .

Propriétés

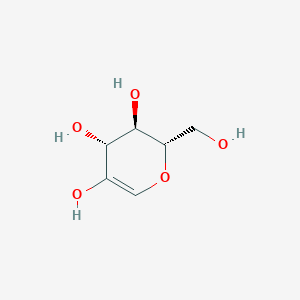

IUPAC Name |

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4-10H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKKSSKKIOZUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.